n-(3-Fluorophenethyl)cyclopentanamine

Catalog No.
S14054608
CAS No.
M.F
C13H18FN
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3-Fluorophenethyl)cyclopentanamine

Product Name

n-(3-Fluorophenethyl)cyclopentanamine

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]cyclopentanamine

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C13H18FN/c14-12-5-3-4-11(10-12)8-9-15-13-6-1-2-7-13/h3-5,10,13,15H,1-2,6-9H2

InChI Key

NMJQEZXWSYPOQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCC2=CC(=CC=C2)F

N-(3-Fluorophenethyl)cyclopentanamine is an organic compound with the molecular formula C13H18FN. It belongs to the class of amines, characterized by the presence of a nitrogen atom bonded to an alkyl or aryl group. The compound features a cyclopentanamine structure linked to a 3-fluorophenethyl moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form imines or oximes. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
  • Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other functional groups, typically using alkyl halides or acyl chlorides in the presence of bases such as triethylamine.

Major Products Formed

  • Oxidation Products: Imines and oximes.
  • Reduction Products: Secondary amines.
  • Substitution Products: Substituted amines or amides.

Research into the biological activity of N-(3-Fluorophenethyl)cyclopentanamine indicates its potential interaction with various biological receptors and enzymes. The compound may exhibit agonistic or antagonistic properties, influencing biochemical pathways relevant to neurological disorders and other therapeutic areas. Ongoing studies are focused on elucidating its mechanism of action and potential therapeutic benefits.

The synthesis of N-(3-Fluorophenethyl)cyclopentanamine typically involves reductive amination processes. The primary method includes:

  • Reactants: 3-fluorophenethylamine and cyclopentanone.
  • Conditions: The reaction is generally carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas, often using palladium on carbon as a catalyst.
  • Industrial Methods: Large-scale synthesis may utilize continuous flow reactors for efficient mixing and reaction control, enhancing scalability and reproducibility.

N-(3-Fluorophenethyl)cyclopentanamine is utilized in various applications, including:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting neurological conditions.
  • Agrochemicals: In the development of compounds with specific biological activities.
  • Specialty Chemicals: Used in industrial processes requiring unique chemical properties.

Studies on the interactions of N-(3-Fluorophenethyl)cyclopentanamine with biological targets are crucial for understanding its pharmacological potential. These studies focus on its binding affinity to receptors and enzymes, which can inform its role in drug development and therapeutic applications. Detailed investigations are ongoing to map out these interactions and their implications for health and disease management.

N-(3-Fluorophenethyl)cyclopentanamine can be compared with several structurally related compounds:

  • N-(2-Fluorophenethyl)cyclopentanamine
  • N-(4-Fluorophenethyl)cyclopentanamine
  • N-(3-Chlorophenethyl)cyclopentanamine

Comparison

The uniqueness of N-(3-Fluorophenethyl)cyclopentanamine lies in the positioning of the fluorine atom at the 3-position of the phenethyl group. This specific substitution influences both its chemical reactivity and biological activity compared to its analogs, which have different substituent positions or types (e.g., chlorine instead of fluorine). Such differences can lead to variations in their pharmacological effects and applications.

Compound NameMolecular FormulaUnique Feature
N-(3-Fluorophenethyl)cyclopentanamineC13H18FNFluorine at 3-position
N-(2-Fluorophenethyl)cyclopentanamineC13H18FNFluorine at 2-position
N-(4-Fluorophenethyl)cyclopentanamineC13H18FNFluorine at 4-position
N-(3-Chlorophenethyl)cyclopentanamineC13H18ClNChlorine at 3-position

This table highlights how variations in substituent position can affect the properties and potential uses of these compounds, emphasizing the distinctiveness of N-(3-Fluorophenethyl)cyclopentanamine within this series.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.142327740 g/mol

Monoisotopic Mass

207.142327740 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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